BAY-390

Beschreibung

Eigenschaften

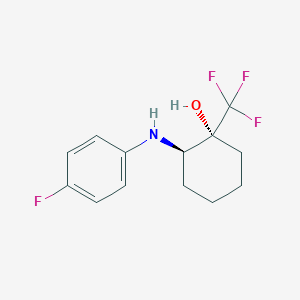

Molekularformel |

C13H15F4NO |

|---|---|

Molekulargewicht |

277.26 g/mol |

IUPAC-Name |

cis-(1R,2R)-2-(4-fluoroanilino)-1-(trifluoromethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C13H15F4NO/c14-9-4-6-10(7-5-9)18-11-3-1-2-8-12(11,19)13(15,16)17/h4-7,11,18-19H,1-3,8H2/t11-,12-/m1/s1 |

InChI-Schlüssel |

IESAJAZKMLPVIB-VXGBXAGGSA-N |

Isomerische SMILES |

C1CC[C@@]([C@@H](C1)NC2=CC=C(C=C2)F)(C(F)(F)F)O |

Kanonische SMILES |

C1CCC(C(C1)NC2=CC=C(C=C2)F)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

BAY-390: A Technical Guide on the Mechanism of Action of a Selective TRPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-390 is a potent, selective, and brain-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] Developed as an open-source chemical probe, it serves as a critical tool for investigating the physiological and pathological roles of TRPA1.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of its interaction with the TRPA1 signaling pathway. The data herein demonstrates that this compound effectively inhibits TRPA1 activation across multiple species and shows efficacy in rodent models of acute, inflammatory, and neuropathic pain.[1][3]

Introduction: The Role of TRPA1 in Nociception

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective, ligand-gated cation channel that functions as a primary sensor for a wide array of noxious and inflammatory stimuli.[1][4] Expressed predominantly in sensory neurons, TRPA1 is activated by exogenous irritants (e.g., cinnamaldehyde, mustard oil) and endogenous mediators of oxidative, nitrative, and carbonyl stress that are often generated during tissue damage and inflammation.[4][5] Upon activation, the channel opens, allowing an influx of cations (primarily Ca²⁺ and Na⁺), which leads to neuronal depolarization. This event triggers the propagation of pain signals, promotes central sensitization, and induces neurogenic inflammation, establishing TRPA1 as a key therapeutic target for pain management.[1][4][5]

Core Mechanism of Action of this compound

This compound functions as a direct antagonist of the TRPA1 ion channel.[6] Its primary mechanism involves inhibiting the channel's activation, thereby preventing the influx of cations that initiates the nociceptive signaling cascade.[1] By blocking this initial step, this compound effectively suppresses the subsequent physiological responses, including acute pain, central sensitization, and inflammation.[4][5] Preclinical studies confirm its ability to inhibit TRPA1 activation in vivo, as demonstrated by its efficacy in reducing pain behaviors in rodent models directly stimulated by TRPA1 agonists.[1][7]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through a series of in vitro and in vivo assays. A structurally related but inactive compound, BAY-9897 (IC₅₀ > 25 µM), serves as a negative control for experimental validation.[4][5]

In Vitro Potency

This compound demonstrates potent, nanomolar-range inhibition of human and rat TRPA1 channels in both functional calcium flux and electrophysiology assays.[3][8]

| Target Species & Assay | IC₅₀ (nM) | Reference |

| Human TRPA1 (FLIPR Ca²⁺ Assay) | 16 | [3][5][8] |

| Human TRPA1 (Ephys, Patchliner) | 82 | [3][5][8] |

| Rat TRPA1 (FLIPR Ca²⁺ Assay) | 63 | [3][5][8] |

| Rat DRG (Ephys) | 35 | [8] |

| Dog TRPA1 (FLIPR Ca²⁺ Assay) | 19 | [4][5] |

In Vitro Selectivity Profile

The compound exhibits high selectivity for TRPA1 over other TRP channels and a broader panel of receptors and kinases.[5][6]

| Off-Target | Assay Type | Kᵢ (µM) | IC₅₀ / EC₅₀ (µM) | Reference |

| hTRPV1 | IC₅₀ | - | >25 | [5][6] |

| hTRPV4 | IC₅₀ | - | >25 | [5][6] |

| hTRPC3 | IC₅₀ | - | >25 | [5][6] |

| hTRPC5 | IC₅₀ | - | 5.6 | [5][6] |

| hTRPC6 | IC₅₀ | - | >25 | [5][6] |

| hSLC6A3 (DAT) | Kᵢ | 0.9 | - | [5][6] |

| hPGR | Kᵢ | 4.0 | - | [5][6] |

| ESR1 | EC₅₀ | - | 2.1 | [5][6] |

In Vivo Efficacy in Rodent Pain Models

This compound is orally bioavailable and brain-penetrant, demonstrating significant efficacy in multiple rat models of pain.[1][3]

| Pain Model | Species | Dosing Regimen | Effect | Reference |

| Cinnamaldehyde-Induced Nocifension | Rat | 3, 10, 30 mg/kg p.o. | Significant reduction in flinching and licking | [1][7] |

| CFA-Induced Inflammatory Pain | Rat | 30 mg/kg p.o., b.i.d. | Reduction of mechanical hyperalgesia | [1][9] |

| Spinal Nerve Ligation (SNL) Neuropathic Pain | Rat | 90 mg/kg p.o., b.i.d. for 10 days | Reversal of mechanical allodynia | [1][9] |

Detailed Experimental Protocols

The characterization of this compound involved several key experimental procedures.

FLIPR Calcium (Ca²⁺) Assay

This assay measures the inhibitory effect of this compound on TRPA1 channel activation by quantifying changes in intracellular calcium concentration.

-

Cell Culture : CHO or HEK cells stably expressing human, rat, or dog TRPA1 are seeded into 384-well microplates and cultured to form a confluent monolayer.[5]

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer and incubated to allow for dye uptake and de-esterification.

-

Compound Addition : Test compounds, including this compound, a negative control (BAY-9897), and vehicle, are added to the wells at various concentrations and pre-incubated.[5]

-

Agonist Stimulation & Measurement : The plate is transferred to a Fluorometric Imaging Plate Reader (FLIPR). A TRPA1 agonist (e.g., cinnamaldehyde) is added to stimulate channel opening.

-

Data Analysis : The resulting increase in fluorescence intensity, corresponding to calcium influx, is measured over time. The inhibitory effect of this compound is calculated relative to vehicle controls, and IC₅₀ curves are generated.

References

- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. eubopen.org [eubopen.org]

- 5. eubopen.org [eubopen.org]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound|CAS 2741956-55-6|DC Chemicals [dcchemicals.com]

- 9. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]

The Discovery of BAY-390: A CNS-Penetrant TRPA1 Antagonist for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for pain, inflammation, and itch, making it a compelling target for novel analgesic therapies.[1] Activation of TRPA1, a non-selective cation channel, by a wide array of exogenous irritants and endogenous inflammatory mediators leads to the depolarization of sensory neurons and the sensation of pain.[2][3] This whitepaper provides a detailed technical overview of the discovery and preclinical characterization of BAY-390, a potent, selective, and centrally nervous system (CNS) penetrant TRPA1 antagonist developed as a chemical probe for in vivo research.[4][5]

The journey to identify this compound began with a high-throughput screening (HTS) campaign, which led to the discovery of a fragment-like hit. Subsequent hit-to-lead optimization focused on improving potency for both human and rat TRPA1, while also enhancing physicochemical properties to ensure brain penetration and suitability for in vivo studies.[4] This comprehensive guide details the quantitative data, experimental methodologies, and key signaling pathways involved in the evaluation of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound, as well as its in vivo efficacy in established rat models of pain.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Target | IC50 (nM) |

| FLIPR Calcium Assay | Human | TRPA1 | 16[6] |

| FLIPR Calcium Assay | Rat | TRPA1 | 63[6] |

| Electrophysiology | Human | TRPA1 | 82[6] |

| FLIPR Calcium Assay | Dog | TRPA1 | 19[6] |

Table 2: In Vitro Selectivity of this compound against other TRP Channels

| Target | IC50 (µM) |

| hTRPV1 | >25[7] |

| hTRPV4 | >25[7] |

| hTRPC3 | >25[7] |

| hTRPC5 | 5.6[7] |

| hTRPC6 | >25[7] |

Table 3: Off-Target Activity of this compound

| Target | Activity Type | Value (µM) |

| hSLC6A3 (DAT) | Ki | 0.9[7] |

| hPGR | Ki | 4[7] |

| ESR1 | EC50 | 2.1[7] |

| HTR2A | Ki | 2.58[7] |

Table 4: In Vivo Efficacy of this compound in Rat Pain Models [8]

| Pain Model | Dosing (mg/kg, p.o.) | Key Finding |

| Cinnamaldehyde-induced nocifensive behaviors | 3, 10, 30 | Significant reduction in flinching and licking |

| CFA-induced inflammatory pain | 10, 30 | Significant reduction of mechanical hyperalgesia |

| SNL-induced neuropathic pain | 90 (b.i.d. for 10 days) | Moderate but significant reversal of mechanical allodynia |

Table 5: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Blood Clearance (Clblood) | 2.3 L/h/kg[4] |

| Unbound fraction in plasma (fu%) | 0.36[4] |

Experimental Protocols

In Vitro Potency and Selectivity Assays

a) FLIPR Calcium Assay:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPA1.[4]

-

Assay Principle: Measurement of intracellular calcium influx upon TRPA1 activation using a calcium-sensitive fluorescent dye in a Fluorometric Imaging Plate Reader (FLIPR).

-

Protocol:

-

Seed CHO-hTRPA1 or CHO-rTRPA1 cells in 384-well black-walled, clear-bottom plates and culture overnight.[9]

-

Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[9]

-

Prepare serial dilutions of this compound.

-

Add this compound to the cell plates and incubate for a predefined period.

-

Add a TRPA1 agonist (e.g., cinnamaldehyde at its EC80 concentration) to stimulate calcium influx.[4]

-

Measure the fluorescence intensity before and after agonist addition using the FLIPR system.

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a four-parameter logistic equation.

-

b) Whole-Cell Patch-Clamp Electrophysiology:

-

Cell Line: CHO cells stably expressing human TRPA1.[6]

-

Assay Principle: Direct measurement of ion channel currents in response to voltage changes and compound application.

-

Protocol:

-

Culture CHO-hTRPA1 cells on glass coverslips.

-

Use a glass micropipette to form a high-resistance (GΩ) seal with the cell membrane.[10]

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.[11]

-

Apply a TRPA1 agonist to elicit an inward current.

-

Perfuse with different concentrations of this compound and measure the inhibition of the agonist-induced current.

-

Determine the IC50 value from the concentration-response curve.

-

In Vivo Pain Models in Rats

a) Cinnamaldehyde-Induced Nocifensive Behaviors:

-

Animal Model: Male Wistar rats.[12]

-

Principle: Intraplantar injection of the TRPA1 agonist cinnamaldehyde induces acute nocifensive behaviors (flinching and licking of the paw), which can be attenuated by a TRPA1 antagonist.[12]

-

Protocol:

-

Administer this compound orally (p.o.) at doses of 3, 10, and 30 mg/kg.[12]

-

After a set pretreatment time, inject cinnamaldehyde into the plantar surface of the rat's hind paw.

-

Immediately after injection, observe and quantify the number of flinches and the cumulative time spent licking the injected paw for a defined period.

-

Compare the behavioral responses in this compound-treated groups to a vehicle-treated control group.

-

b) Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:

-

Animal Model: Male Sprague Dawley rats.

-

Principle: Intraplantar injection of CFA induces a localized and persistent inflammation characterized by thermal hyperalgesia and mechanical allodynia.

-

Protocol:

-

Induce inflammation by injecting CFA into the plantar surface of the rat's hind paw.[13]

-

24 hours post-CFA injection, administer this compound orally at doses of 10 and 30 mg/kg.[8]

-

Assess mechanical allodynia at various time points post-dosing using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the paw.

-

Compare the PWT in this compound-treated groups to a vehicle-treated control group.

-

c) Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain:

-

Animal Model: Male Sprague Dawley rats.[14]

-

Principle: Tight ligation of the L5 and L6 spinal nerves creates a model of peripheral nerve injury that results in chronic mechanical allodynia.[14][15]

-

Protocol:

-

Allow the animals to recover and develop neuropathic pain behaviors over several days.

-

Beginning on day 15 post-surgery, administer this compound orally at 90 mg/kg twice daily (b.i.d.) for 10 consecutive days.[12]

-

Measure mechanical allodynia using von Frey filaments at baseline and at multiple time points during the treatment period.

-

Compare the paw withdrawal thresholds of the this compound-treated group with a vehicle-treated group.

Visualizations

TRPA1 Signaling Pathway

The activation of the TRPA1 channel by various noxious stimuli leads to a cascade of intracellular events culminating in the sensation of pain and neurogenic inflammation.

This compound Discovery Workflow

The discovery of this compound followed a structured drug discovery process, from initial screening to in vivo validation.

Logical Relationship: In Vitro Potency to In Vivo Efficacy

The in vitro potency of this compound is a key predictor of its efficacy in vivo, with plasma concentrations needing to approach the in vitro IC50 for significant analgesic effects.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. rupress.org [rupress.org]

- 3. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. researchgate.net [researchgate.net]

- 9. culturecollections.org.uk [culturecollections.org.uk]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scispace.com [scispace.com]

- 14. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]

- 15. mdbneuro.com [mdbneuro.com]

- 16. iasp-pain.org [iasp-pain.org]

- 17. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-390: A Technical Guide to a Potent and Selective TRPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-390 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] This chemical probe has demonstrated efficacy in rodent models of inflammatory and neuropathic pain, making it a valuable tool for investigating the physiological and pathological roles of TRPA1.[4][5][6] Its ability to penetrate the central nervous system (CNS) further expands its utility in preclinical research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (1R,2R)-2-[(4-Fluorophenyl)amino]-1-(trifluoromethyl)cyclohexanol, is a small molecule with a well-defined structure.[1][5] Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,2R)-2-[(4-Fluorophenyl)amino]-1-(trifluoromethyl)cyclohexanol |

| CAS Number | 2741956-55-6 |

| Molecular Formula | C₁₃H₁₅F₄NO |

| SMILES | FC(F)(F)[C@]1(O)CCCC[C@@H]1NC2=CC=C(F)C=C2 |

| InChI Key | IESAJAZKMLPVIB-VXGBXAGGSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 277.26 g/mol | [1][3][4] |

| logD (pH 7.4) | 3.0 | [4] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [3] |

| Purity | ≥98% (HPLC) | [1][5] |

Pharmacological Profile

This compound is a highly potent antagonist of the TRPA1 channel across multiple species. Its inhibitory activity has been characterized using various in vitro assays.

Table 3: In Vitro Potency of this compound (IC₅₀ values)

| Assay | Species | IC₅₀ (nM) | Reference |

| FLIPR (Ca²⁺ influx) | Human (hTRPA1) | 16 | [1][3][4][7][8] |

| Electrophysiology | Human (hTRPA1) | 82 | [1][3][4] |

| FLIPR (Ca²⁺ influx) | Rat (rTRPA1) | 63 | [1][3][4][7][8] |

| Electrophysiology | Rat DRG Neurons | 35 | [4] |

| FLIPR (Ca²⁺ influx) | Mouse (mTRPA1) | 73 | [4] |

| FLIPR (Ca²⁺ influx) | Guinea Pig (gpTRPA1) | 68 | [4] |

| FLIPR (Ca²⁺ influx) | Dog (dogTRPA1) | 81 | [4] |

| FLIPR (Ca²⁺ influx) | Monkey (monkeyTRPA1) | 19 | [4] |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy has been described.[6] The synthesis involves the conversion of cyclohexanone to 1-(trifluoromethyl)cyclohexene, followed by oxidation and subsequent amination to introduce the fluorophenylamino moiety.

In Vitro Assays

3.2.1. FLIPR Ca²⁺ Assay

This assay is used to determine the potency of this compound in inhibiting TRPA1-mediated calcium influx.

-

Cell Line: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human or rat TRPA1.

-

Methodology:

-

Cells are plated in 384-well plates and loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

-

This compound is pre-incubated with the cells at various concentrations.

-

TRPA1 is activated using a specific agonist (e.g., cinnamaldehyde or AITC).

-

Changes in intracellular calcium are measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

IC₅₀ values are calculated from the concentration-response curves.

-

3.2.2. Electrophysiology (Patch-Clamp)

This technique provides a direct measure of TRPA1 channel activity.

-

Cell Line: CHO cells stably expressing human TRPA1 or primary dorsal root ganglion (DRG) neurons.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed.

-

Cells are held at a specific membrane potential.

-

TRPA1 channels are activated by an agonist.

-

The effect of this compound on the agonist-induced current is measured.

-

IC₅₀ values are determined by analyzing the inhibition of the current at different concentrations of this compound.

-

In Vivo Models of Pain

This compound has been evaluated in several rodent models of pain, demonstrating its analgesic potential.

3.3.1. Cinnamaldehyde-Induced Nocifensive Behaviors in Rats

This model assesses the ability of this compound to block acute TRPA1-mediated pain.[4][6]

-

Animals: Male Wistar rats.

-

Procedure:

-

This compound is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.[4][6]

-

After a set pre-treatment time, cinnamaldehyde (a TRPA1 agonist) is injected into the plantar surface of the hind paw.

-

The number of flinches and the cumulative licking time of the injected paw are recorded for a defined period.

-

A significant reduction in these behaviors indicates on-target TRPA1 inhibition.

-

3.3.2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model is used to evaluate the efficacy of this compound in a model of persistent inflammatory pain.[4][6]

-

Animals: Male Wistar rats.

-

Procedure:

-

Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce inflammation and mechanical hyperalgesia.

-

24 hours after CFA injection, this compound is administered orally at doses of 3, 10, and 30 mg/kg.[6]

-

Mechanical withdrawal thresholds are assessed at various time points post-dosing using von Frey filaments.

-

An increase in the paw withdrawal threshold indicates an anti-hyperalgesic effect.

-

3.3.3. Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats

This is a model of chronic neuropathic pain.[4][6]

-

Animals: Male Wistar rats.

-

Procedure:

-

The L5 and L6 spinal nerves are tightly ligated to induce mechanical allodynia.[9]

-

Following a post-operative recovery and baseline pain assessment period, this compound is administered orally, twice daily (b.i.d.), over a period of 10 consecutive days at doses of 30 and 90 mg/kg.[4][6]

-

Mechanical withdrawal thresholds are measured periodically during the treatment period.

-

A reversal of the established mechanical allodynia signifies a therapeutic effect.

-

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

Activation of the TRPA1 channel by various noxious stimuli leads to an influx of cations, primarily Ca²⁺ and Na⁺. This depolarization of sensory neurons triggers a cascade of downstream events, including the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation and the sensation of pain.

Caption: TRPA1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pain Models

The general workflow for assessing the efficacy of this compound in rodent pain models involves several key steps, from model induction to data analysis.

Caption: General experimental workflow for in vivo pain model studies.

Conclusion

This compound is a well-characterized and potent TRPA1 antagonist that serves as an invaluable research tool. Its favorable pharmacological and pharmacokinetic properties, combined with demonstrated in vivo efficacy, make it a suitable probe for elucidating the complex roles of TRPA1 in health and disease. This guide provides a foundational resource for researchers utilizing this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Applications of the BAY-390 Probe: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-390 is a potent, selective, and brain-penetrant chemical probe for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] TRPA1 is a non-selective cation channel primarily expressed in a subset of nociceptive primary sensory neurons of the dorsal root, trigeminal, and vagal ganglia. It functions as a critical sensor of a wide array of exogenous irritants and endogenous inflammatory mediators, playing a key role in acute and chronic pain, as well as neurogenic inflammation.[4][5] The activation of TRPA1 on sensory nerve terminals leads to the influx of cations, depolarization, and the subsequent release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to pain signaling and inflammation.[4]

This technical guide provides a comprehensive overview of the in vivo applications of the this compound probe, with a focus on its use in preclinical pain models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of the this compound probe in various preclinical models.

Table 1: In Vitro Potency of this compound Against TRPA1

| Species/Assay | IC50 (nM) | Reference |

| Human TRPA1 (FLIPR) | 16 | [1][3] |

| Human TRPA1 (Ephys) | 82 | [1][3] |

| Rat TRPA1 (FLIPR) | 63 | [1][3] |

| Rat DRG (Ephys) | 35 | [1] |

| Mouse TRPA1 | 73 | [1] |

| Guinea Pig TRPA1 | 68 | [1] |

| Dog TRPA1 | 81 | [1] |

| Monkey TRPA1 | 19 | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Pain Models

| Pain Model | Administration Route | Dosing Regimen | Key Findings | Reference |

| Cinnamaldehyde-Induced Nocifensive Behavior | Oral (p.o.) | 3, 10, and 30 mg/kg | Dose-dependent reduction in flinching and licking behaviors. | |

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Oral (p.o.) | 30 mg/kg, twice daily | Reduced mechanical hyperalgesia. | [2] |

| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | Oral (p.o.) | 30 and 90 mg/kg, twice daily for 10 days | 90 mg/kg dose reversed mechanical allodynia. | [1][2] |

| Cyclophosphamide-Induced Cystitis | Not specified | Not specified | Reduced visceral pain. | [1] |

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Cinnamaldehyde-Induced Nocifensive Behavior in Rats

This model directly assesses the in vivo inhibition of TRPA1 activation.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

-

Procedure:

-

This compound or vehicle is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg.

-

One hour after dosing, 50 µL of cinnamaldehyde (10% in mineral oil) is injected into the plantar surface of one hind paw.

-

Immediately after injection, the rat is placed in a clear observation chamber.

-

The number of flinches and the cumulative time spent licking the injected paw are recorded for a period of 5 minutes.

-

-

Data Analysis: The data are expressed as the mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model is used to evaluate the efficacy of compounds against inflammatory pain.

-

Animals: Male Sprague-Dawley rats (200-250 g) are used.

-

Procedure:

-

Inflammation is induced by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into one hind paw.

-

Mechanical hyperalgesia is assessed 24 hours after CFA injection using von Frey filaments. The paw withdrawal threshold is determined.

-

This compound (30 mg/kg) or vehicle is administered orally (p.o.), twice daily.

-

Paw withdrawal thresholds are measured at various time points after drug administration.

-

-

Data Analysis: Changes in paw withdrawal threshold are calculated and compared between the treated and vehicle groups using a two-way repeated measures ANOVA.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain in Rats

This is a widely used model of neuropathic pain.

-

Animals: Male Sprague-Dawley rats (175-200 g) are used.

-

Surgical Procedure:

-

Under isoflurane anesthesia, the left L5 and L6 spinal nerves are exposed.

-

The nerves are tightly ligated with 6-0 silk suture.

-

The incision is closed in layers.

-

-

Behavioral Testing:

-

Mechanical allodynia is assessed using von Frey filaments starting 14 days post-surgery.

-

This compound (30 and 90 mg/kg) or vehicle is administered orally (p.o.), twice daily, for 10 consecutive days, starting on day 15 post-surgery.

-

Pain testing is performed before the start of treatment and at several time points during the treatment period, 2 hours after the morning dose.

-

-

Data Analysis: The paw withdrawal threshold is determined, and the data are analyzed using a two-way repeated measures ANOVA.

Pharmacokinetic Analysis of this compound in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound.

-

Animals: Male Sprague-Dawley rats with jugular vein cannulas are used.

-

Drug Administration: this compound is administered orally (p.o.) or intravenously (i.v.).

-

Blood Sampling:

-

Blood samples (approximately 100 µL) are collected from the jugular vein cannula at predose and at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method (LC-MS/MS): A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma.

-

Sample Preparation: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples to precipitate proteins. After centrifugation, the supernatant is analyzed.

-

Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as acetonitrile and water with a modifier (e.g., formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

-

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Various signals involved in nociception regulate TRPA1 levels at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

BAY-390: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-390 is a potent, selective, and brain-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a critical sensor of noxious stimuli, including chemical irritants, cold temperatures, and endogenous inflammatory mediators, making it a compelling target for the development of novel analgesics.[3][4][5][6] Preclinical research has demonstrated the potential of this compound in models of inflammatory and neuropathic pain, suggesting its utility as a chemical probe to investigate the role of TRPA1 in these conditions.[1][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental methodologies to support further research in the field of neuropathic pain.

Core Data Summary

In Vitro Potency

The inhibitory activity of this compound on TRPA1 channels has been quantified using a Fluorescent Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium.

| Species | Assay Type | IC50 (nM) |

| Human | FLIPR | 16[1] |

| Human | Electrophysiology | 82[1] |

| Rat | FLIPR | 63[1] |

| Dog | FLIPR | 19[2] |

In Vivo Efficacy in a Neuropathic Pain Model

This compound has been evaluated in the spinal nerve ligation (SNL) model in rats, a widely used model of neuropathic pain.

| Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |

| Rat Spinal Nerve Ligation (SNL) | 90 mg/kg, oral, twice daily for 10 days | Reversal of mechanical allodynia | Significant reversal of mechanical allodynia observed after 6 days of treatment.[7] |

Pharmacokinetics in Rats

While a complete pharmacokinetic profile is not publicly available, key parameters have been reported.

| Parameter | Value |

| Brain/Plasma Ratio (Kp,uu) | 0.29[7] |

| Unbound Brain Concentration (30 mg/kg) | 33 nM[7] |

| Unbound Brain Concentration (90 mg/kg) | 61 nM[7] |

| Unbound Plasma Concentration (3 mg/kg, 1h post-dose) | 10 nM[6] |

| Unbound Plasma Concentration (10 mg/kg, 1h post-dose) | 35 nM[6] |

| Unbound Plasma Concentration (30 mg/kg, 1h post-dose) | 115 nM[6] |

Signaling Pathway and Mechanism of Action

In neuropathic pain, nerve injury leads to the release of reactive oxygen species (ROS) and other inflammatory mediators. These endogenous ligands activate TRPA1 channels on sensory neurons and glial cells, leading to neuronal hyperexcitability and the perception of pain.[3][4][5] this compound acts as a direct antagonist of the TRPA1 channel, preventing its activation and subsequent downstream signaling.

Experimental Protocols

In Vitro FLIPR Assay for TRPA1 Antagonism

This protocol outlines a general procedure for determining the IC50 of this compound against human or rat TRPA1 channels expressed in a host cell line (e.g., CHO or HEK293 cells).

Materials:

-

Host cell line stably expressing the TRPA1 channel of interest.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic acid.

-

TRPA1 agonist (e.g., cinnamaldehyde or AITC).

-

This compound.

-

384-well black-walled, clear-bottom assay plates.

-

Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the TRPA1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and pluronic acid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates at 37°C for 60 minutes.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

FLIPR Assay:

-

Place the dye-loaded cell plate and the compound plate into the FLIPR instrument.

-

Initiate the assay by adding the this compound dilutions to the cell plate and incubate for a predetermined time.

-

Add a specific concentration of the TRPA1 agonist to the cell plate to stimulate channel activation.

-

Measure the change in fluorescence intensity over time.

-

-

Data Analysis: Determine the IC50 value by plotting the percent inhibition of the agonist response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Spinal Nerve Ligation (SNL) Model in Rats

This protocol describes a common method for inducing neuropathic pain in rats to evaluate the efficacy of analgesic compounds like this compound.

Animals:

-

Male Sprague-Dawley or Wistar rats (body weight 200-250 g).

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a dorsal midline incision to expose the L4-L6 vertebrae.

-

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a silk suture.[8][9][10]

-

Close the muscle and skin layers with sutures or wound clips.

-

Allow the animals to recover for at least 14 days before behavioral testing.

Behavioral Testing (Mechanical Allodynia):

-

Acclimate the rats to the testing environment, which consists of individual chambers with a wire mesh floor.

-

Use a set of calibrated von Frey filaments to apply a mechanical stimulus to the plantar surface of the hind paw.

-

Determine the paw withdrawal threshold (PWT) using a method such as the up-down method.

-

Establish a baseline PWT before administering the test compound.

Drug Administration and Efficacy Evaluation:

-

Administer this compound orally at the desired dose (e.g., 90 mg/kg, twice daily).

-

Measure the PWT at various time points after drug administration over the course of the treatment period.

-

Compare the PWT of the this compound-treated group to a vehicle-treated control group to determine the reversal of mechanical allodynia.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPA1 in neuropathic pain. Its high potency, selectivity, and central nervous system penetration make it suitable for both in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of TRPA1 antagonism for the treatment of chronic pain conditions.

References

- 1. BAY 390 Supplier | CAS 2741956-55-6 | BAY390 | Tocris Bioscience [tocris.com]

- 2. eubopen.org [eubopen.org]

- 3. The TRPA1 channel in inflammatory and neuropathic pain and migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. criver.com [criver.com]

- 10. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]

BAY-390 in Inflammatory Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-390, a selective and central nervous system (CNS) penetrant Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist. It details the mechanism of action, experimental protocols, and efficacy data in preclinical inflammatory pain models, offering a comprehensive resource for researchers in pain and inflammation.

Core Mechanism of Action: TRPA1 Antagonism

This compound functions as a potent and selective antagonist of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in the primary sensory neurons of the dorsal root ganglia (DRG), functioning as a sensor for a variety of noxious stimuli, including inflammatory mediators.[2][3] By inhibiting TRPA1, this compound effectively blocks the signaling cascade that leads to the sensation of pain and neurogenic inflammation. The activation of TRPA1 is linked to various painful conditions, and its inhibition is a key strategy for developing novel analgesics.[2][4][5]

References

- 1. BAY 390 (7978) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Unable to Proceed: No Publicly Available Information on "BAY-390"

Following a comprehensive search for publicly available data, no information could be found regarding a compound designated as "BAY-390." This suggests that "this compound" may be an internal Bayer codename not yet disclosed in public literature, a discontinued compound with limited accessible data, or a potential error in the designation.

Without any primary or secondary sources detailing the preclinical or clinical development of this specific molecule, it is not possible to fulfill the request for an in-depth technical guide on its CNS penetration. Key information required for this task, such as:

-

Physicochemical properties

-

Preclinical pharmacokinetic and pharmacodynamic data

-

In vitro and in vivo studies assessing blood-brain barrier transport

-

Clinical trial results

-

Associated signaling pathways

is not available in the public domain.

To proceed with this request, please provide an alternative, publicly recognized identifier for this compound, such as a formal chemical name, a different codename (e.g., from a collaborating institution), or a reference to a relevant patent or scientific publication.

BAY-390: A Selective TRPA1 Inhibitor for Preclinical Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-390 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the sensation of pain and inflammation.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its evaluation. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a chemical probe to investigate the role of TRPA1 in various physiological and pathophysiological processes, particularly in the context of pain.

Introduction to TRPA1

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is highly expressed in a subset of primary sensory neurons of the dorsal root, trigeminal, and nodose ganglia.[2] It functions as a critical sensor of a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[3][4] Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals.[2][5] The channel is characterized by a large N-terminal ankyrin repeat domain, which is believed to be involved in its sensitivity to various agonists.[4][5]

The role of TRPA1 in pain and neurogenic inflammation is well-established through numerous preclinical studies.[1][3] Endogenous inflammatory mediators such as bradykinin and prostaglandins can sensitize or directly activate TRPA1, contributing to the heightened pain sensitivity observed in inflammatory conditions.[2][4] Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.[1][3]

This compound: A Selective TRPA1 Antagonist

This compound was identified through a high-throughput screening campaign and subsequent lead optimization as a potent and selective TRPA1 antagonist with good brain penetration.[3][6] It serves as a valuable open-source in vivo chemical probe for investigating the physiological and pathological roles of TRPA1.[1][3]

Mechanism of Action

This compound acts as a direct inhibitor of the TRPA1 ion channel, blocking its activation by various agonists. The binding of this compound to the TRPA1 channel prevents the conformational changes necessary for ion permeation, thereby inhibiting the downstream signaling cascade that leads to pain perception.

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Species | Cell Line | Agonist | IC50 (nM) |

| FLIPR Ca2+ Assay | Human | CHO or HEK | Cinnamaldehyde | 16[7] |

| FLIPR Ca2+ Assay | Rat | - | - | 63[7] |

| FLIPR Ca2+ Assay | Dog | - | - | 19[7] |

| Electrophysiology (Patchliner) | Human | CHO | - | 82[7] |

Table 2: Selectivity Profile of this compound against other TRP Channels

| Target | Species | Assay Type | IC50 (µM) |

| TRPV1 | Human | - | >25[7] |

| TRPV4 | Human | - | >25[7] |

| TRPC3 | Human | - | >25[7] |

| TRPC5 | Human | - | 5.6[7] |

| TRPC6 | Human | - | >25[7] |

Table 3: Off-Target Selectivity of this compound

| Target | Species | Assay Type | Ki (µM) / EC50 (µM) |

| SLC6A3 (DAT) | Human | - | 0.9 (Ki)[7] |

| PGR | Human | - | 4 (Ki)[7] |

| ESR1 | Human | - | 2.1 (EC50)[7] |

Table 4: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Brain/Plasma Ratio (Kp,uu) | 0.29[3][6] |

| Free Plasma Concentration (1h post 3 mg/kg p.o.) | 10 nM[3] |

| Free Plasma Concentration (1h post 10 mg/kg p.o.) | 35 nM[3] |

| Free Plasma Concentration (1h post 30 mg/kg p.o.) | 115 nM[3] |

| Unbound Brain Levels (after 30 mg/kg p.o.) | 33 nM (estimated)[3][6] |

| Unbound Brain Levels (after 90 mg/kg p.o.) | 61 nM (estimated)[6] |

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

The activation of the TRPA1 channel by noxious stimuli triggers a cascade of intracellular events culminating in the sensation of pain and the release of pro-inflammatory neuropeptides.

Caption: TRPA1 signaling pathway and inhibition by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the key in vitro and in vivo assays used to characterize this compound.

Caption: General workflow for the FLIPR Ca²⁺ assay.

Caption: General workflow for the Patchliner electrophysiology assay.

Caption: General workflow for in vivo pain models.

Detailed Experimental Protocols

In Vitro Assays

This assay measures the inhibition of agonist-induced calcium influx in cells expressing the TRPA1 channel.

-

Cell Lines: Recombinant Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing human, rat, or dog TRPA1.

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Procedure:

-

Seed cells into assay plates and incubate to form a confluent monolayer.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Using a FLIPR instrument, add this compound or vehicle to the cell plates and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Add a specific concentration of a TRPA1 agonist (e.g., cinnamaldehyde) to stimulate calcium influx. The concentration of the agonist should be predetermined to elicit a submaximal response (e.g., EC80).

-

Monitor the change in fluorescence intensity over time. The initial peak in fluorescence corresponds to the influx of calcium.

-

Data Analysis: Calculate the percentage of inhibition of the agonist response by this compound at each concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

-

This assay directly measures the inhibitory effect of this compound on TRPA1 channel currents.

-

Cell Line: CHO cells stably expressing human TRPA1.

-

Recording Configuration: Whole-cell patch-clamp.

-

Procedure:

-

Prepare a single-cell suspension of the TRPA1-expressing CHO cells.

-

Use an automated patch-clamp system (e.g., Nanion Patchliner) to capture individual cells and form a high-resistance (giga-ohm) seal.

-

Establish the whole-cell recording configuration.

-

Apply a voltage protocol to elicit TRPA1 currents.

-

Apply a TRPA1 agonist to the external solution to activate the channels and record the baseline current.

-

Perfuse the cells with increasing concentrations of this compound in the presence of the agonist and record the inhibition of the TRPA1 current.

-

Data Analysis: Measure the peak current amplitude at each concentration of this compound. Normalize the data to the baseline current and plot the concentration-response curve to determine the IC50 value.

-

In Vivo Assays in Rats

All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

This model assesses the ability of this compound to block acute pain mediated by peripheral TRPA1 activation.[3]

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally.

-

After a set pre-treatment time (e.g., 1 hour), inject a solution of the TRPA1 agonist cinnamaldehyde (e.g., 10 µl of a 10% solution in mineral oil) into the plantar surface of one hind paw.

-

Immediately after injection, place the rat in an observation chamber and record the number of flinches and the cumulative time spent licking the injected paw over a defined period (e.g., 5-15 minutes).

-

Data Analysis: Compare the number of flinches and the duration of licking between the this compound-treated and vehicle-treated groups.

-

This model evaluates the efficacy of this compound in a model of persistent inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Induce inflammation by injecting Complete Freund's Adjuvant (CFA; e.g., 100 µl) into the plantar surface of one hind paw. This will lead to the development of localized inflammation and mechanical hyperalgesia over the next 24-48 hours.

-

At a predetermined time after CFA injection (e.g., 24 hours), administer this compound (e.g., 10, 30 mg/kg) or vehicle orally.

-

Assess mechanical hyperalgesia at various time points after drug administration (e.g., 2 and 4 hours) using the von Frey test. This involves applying calibrated monofilaments to the plantar surface of the inflamed paw and determining the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

-

Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups.

-

This model assesses the effect of this compound on neuropathic pain, which involves both peripheral and central sensitization.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Under anesthesia, surgically expose the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves).

-

Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Allow the animals to recover for a period (e.g., 14 days) to allow for the development of stable mechanical allodynia.

-

Begin chronic treatment with this compound (e.g., 30, 90 mg/kg, twice daily) or vehicle orally for a specified duration (e.g., 10 days).

-

Assess mechanical allodynia periodically during the treatment period using the von Frey test on the lateral (sural nerve) territory of the paw.

-

Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups over the course of the treatment.

-

Conclusion

This compound is a well-characterized, potent, and selective TRPA1 antagonist that serves as an invaluable tool for preclinical pain research. Its favorable pharmacokinetic profile, including brain penetration, allows for the investigation of both peripheral and central roles of TRPA1 in nociception. The data and protocols provided in this guide are intended to facilitate the use of this compound in elucidating the complex mechanisms of pain and in the development of novel analgesic therapies targeting the TRPA1 channel.

References

- 1. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPA1 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eubopen.org [eubopen.org]

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of BAY-390 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-390 is a potent, selective, and centrally nervous system (CNS) penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons, where it functions as a sensor for a wide array of exogenous and endogenous noxious stimuli, playing a crucial role in the pathophysiology of pain and inflammation.[1] Preclinical studies in rodent models have demonstrated the efficacy of this compound in attenuating nociceptive responses in various pain states, including acute, inflammatory, and neuropathic pain, making it a valuable pharmacological tool for investigating the role of TRPA1 in these conditions.[1][2]

These application notes provide detailed protocols for the in vivo administration of this compound to rats in established models of pain, along with pharmacokinetic data and a description of the underlying signaling pathway.

Data Presentation

Table 1: In Vivo Efficacy of Oral this compound in Rat Pain Models

| Pain Model | Species | Route of Administration | Dosing Regimen | Endpoint | Efficacy | Reference |

| Cinnamaldehyde-Induced Nocifensive Behaviors | Rat | Per Os (p.o.) | 3, 10, 30 mg/kg (single dose) | Reduction in flinching and licking | Significant reduction at all doses | [1][2] |

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | Rat | Per Os (p.o.) | 10, 30 mg/kg (single dose) | Reversal of mechanical hyperalgesia | Significant reversal at 10 and 30 mg/kg | [1] |

| Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain | Rat | Per Os (p.o.) | 30, 90 mg/kg (twice daily for 10 days) | Reversal of mechanical allodynia | No effect at 30 mg/kg; significant reversal at 90 mg/kg with repeated dosing | [1][2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Dose (mg/kg) | Time Post-Dose | Unbound Plasma Concentration (nM) | Estimated Unbound Brain Concentration (nM) | Reference |

| 3 | 1 h | 10 | - | [1] |

| 10 | 1 h | 35 | - | [1] |

| 30 | 1 h | 115 | - | [1] |

| 3 | 4.5 h | 7 | - | [1] |

| 10 | 4.5 h | 10 | - | [1] |

| 30 | 4.5 h | 103 | - | [1] |

| 30 (b.i.d.) | 2.5 h (after last dose) | 115 | 33 | [1] |

| 90 (b.i.d.) | 2.5 h (after last dose) | 201 | 61 | [1] |

Note: Brain concentrations were estimated based on an experimentally measured brain/plasma ratio (Kp,uu) of 0.29.[1]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Formulation

This protocol describes the preparation of a this compound suspension for oral gavage in rats. A common vehicle for oral administration of hydrophobic compounds in preclinical studies is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.

Materials:

-

This compound powder

-

Vehicle solution:

-

0.5% (w/v) Carboxymethyl cellulose (CMC) or Methylcellulose (MC)

-

0.1% (v/v) Tween 80

-

Sterile water for injection

-

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Analytical balance

-

Volumetric flasks and graduated cylinders

-

Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)

-

Syringes

Procedure:

-

Vehicle Preparation:

-

To prepare 100 mL of the vehicle, weigh 0.5 g of CMC or MC and add it to approximately 50 mL of sterile water in a beaker with a magnetic stir bar.

-

Heat the mixture gently on a stir plate while stirring until the CMC or MC is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Add 0.1 mL of Tween 80 to the solution.

-

Bring the final volume to 100 mL with sterile water in a volumetric flask and mix thoroughly.

-

-

This compound Suspension Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 3, 10, 30, or 90 mg/kg) and the number and weight of the rats. The dosing volume is typically 5-10 mL/kg.

-

Weigh the calculated amount of this compound powder using an analytical balance.

-

Triturate the this compound powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste. This prevents clumping.

-

Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to achieve a uniform suspension.

-

Continuously stir the suspension using a magnetic stir bar during dosing to ensure homogeneity.

-

-

Oral Administration (Gavage):

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Draw the appropriate volume of the this compound suspension into a syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the suspension.

-

Withdraw the needle and return the rat to its cage.

-

Monitor the animal for any signs of distress.

-

Protocol 2: Cinnamaldehyde-Induced Nocifensive Behaviors

This model assesses the acute nociceptive response to the TRPA1 agonist, cinnamaldehyde.

Materials:

-

Cinnamaldehyde

-

Vehicle for cinnamaldehyde (e.g., 5% ethanol, 5% Tween 80 in saline)

-

This compound formulation (from Protocol 1) or vehicle

-

Observation chambers with a clear floor

-

Video recording equipment (optional)

-

Timer

Procedure:

-

Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.

-

This compound Administration: Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle 1 hour before the cinnamaldehyde injection.

-

Cinnamaldehyde Injection: Inject 50 µL of cinnamaldehyde solution into the plantar surface of one hind paw.

-

Observation: Immediately after the injection, place the rat back into the observation chamber and record the cumulative time spent flinching and licking the injected paw for a period of 5-15 minutes.

Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a persistent inflammatory pain state characterized by thermal and mechanical hypersensitivity.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

This compound formulation (from Protocol 1) or vehicle

-

Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments, electronic von Frey)

Procedure:

-

Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) to mechanical stimuli for both hind paws before CFA injection.

-

CFA Injection: Inject 100-150 µL of CFA into the plantar surface of one hind paw.

-

Development of Inflammation: Allow 24 hours for the development of inflammation and hyperalgesia.

-

This compound Administration: Administer this compound (10 or 30 mg/kg, p.o.) or vehicle.

-

Assessment of Mechanical Hyperalgesia: Measure the PWT at various time points after this compound administration (e.g., 1, 2, 4, and 6 hours) to evaluate the anti-hyperalgesic effect.

Protocol 4: Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain

This is a widely used model of neuropathic pain resulting from peripheral nerve injury.

Materials:

-

Surgical instruments for SNL surgery

-

Anesthesia (e.g., isoflurane)

-

Suture material (e.g., 5-0 silk)

-

This compound formulation (from Protocol 1) or vehicle

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

-

SNL Surgery:

-

Anesthetize the rat.

-

Under aseptic conditions, expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

-

Close the incision in layers.

-

Allow the animals to recover for 10-14 days for the development of stable mechanical allodynia.

-

-

Baseline Measurement: Measure the baseline PWT of the ipsilateral (operated) and contralateral (non-operated) paws before starting treatment.

-

This compound Administration: Administer this compound (e.g., 90 mg/kg, p.o.) or vehicle twice daily for a period of 10 consecutive days.[1]

-

Assessment of Mechanical Allodynia: Measure the PWT at regular intervals during the treatment period (e.g., 2 hours after the morning dose on specific days) to assess the reversal of mechanical allodynia.[1]

Visualization

Signaling Pathway of TRPA1 Activation and Inhibition by this compound

Caption: TRPA1 activation by noxious stimuli and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

Caption: General workflow for testing this compound efficacy in rat pain models.

References

BAY-390 Protocol for Preclinical Pain Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-390 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the sensation of pain and neurogenic inflammation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in rodent models of acute, inflammatory, and neuropathic pain. The provided protocols are primarily based on studies conducted in rats, however, given the reported equipotency of this compound on rat and mouse TRPA1 channels in vitro, these protocols can serve as a strong starting point for studies in mice.

Mechanism of Action: TRPA1 Antagonism

TRPA1 is a non-selective cation channel expressed on nociceptive sensory neurons. It is activated by a wide range of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress. Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. This compound exerts its analgesic effects by selectively binding to and inhibiting the TRPA1 channel, thereby preventing its activation and blocking the downstream signaling cascade that leads to the sensation of pain.

Signaling Pathway

The activation of the TRPA1 channel by noxious stimuli triggers a signaling cascade that results in the perception of pain. This compound acts as an antagonist to this pathway, effectively blocking the channel and mitigating the pain response.

Caption: TRPA1 signaling pathway and this compound inhibition.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in rat models of pain.

Table 1: Efficacy of this compound in a Rat Model of Acute Chemically-Induced Pain (Cinnamaldehyde Model)[1][4]

| Treatment Group (Oral) | Dose (mg/kg) | Nocifensive Behaviors (Flinches/Licks) |

| Vehicle | - | Baseline |

| This compound | 3 | Significant Reduction |

| This compound | 10 | Significant Reduction |

| This compound | 30 | Significant Reduction |

Table 2: Efficacy of this compound in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA Model)[1][4]

| Treatment Group (Oral) | Dose (mg/kg) | Mechanical Hyperalgesia (Paw Withdrawal Threshold) |

| Vehicle | - | Reduced Threshold |

| This compound | 10 | Significant Reversal |

| This compound | 30 | Significant Reversal |

Table 3: Efficacy of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation - SNL Model)[5]

| Treatment Group (Oral, b.i.d.) | Dose (mg/kg) | Mechanical Allodynia (Paw Withdrawal Threshold) |

| Vehicle | - | Reduced Threshold |

| This compound | 30 | No Significant Effect |

| This compound | 90 | Significant Reversal (after 6 days of treatment) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data presentation section. While these protocols are for rats, they can be adapted for mice with appropriate adjustments to dosing and volumes.

Protocol 1: Cinnamaldehyde-Induced Acute Pain Model

This model assesses the efficacy of a compound against acute pain induced by a TRPA1 agonist.

Caption: Cinnamaldehyde-induced acute pain workflow.

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Acclimatization: Acclimatize animals to the testing chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (3, 10, or 30 mg/kg) or vehicle orally (p.o.).[1][4]

-

Pain Induction: One hour after drug administration, inject cinnamaldehyde into the plantar surface of the hind paw.

-

Behavioral Assessment: Immediately after injection, observe and quantify the number and duration of flinching and licking behaviors for a set period (e.g., 5 minutes).

Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model evaluates the effect of a compound on persistent inflammatory pain.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of BAY-390 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-390 is a potent, selective, and brain-penetrant antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3][4][5] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, making it a key target in pain, inflammation, and respiratory research.[6][7][8] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible experimental results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 277.26 g/mol | [1][2][3][9] |

| Formula | C₁₃H₁₅F₄NO | [1][2][3][9] |

| Appearance | Solid, oil, or yellow to brown oil | [1][2][9] |

| Solubility in DMSO | Up to 100 mM (27.73 mg/mL) | [1][3][4][5] |

| Solubility in Ethanol | Up to 100 mM (27.73 mg/mL) | [3][4][5] |

| Storage (Solid) | -20°C for up to 12 months or 4°C for up to 6 months | [2] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. It is advised to aliquot to avoid freeze-thaw cycles. | [1][10][11] |

Experimental Protocols

Materials

-

This compound solid compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

-

Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.77 mg of this compound (Molecular Weight: 277.26 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO or ethanol to the microcentrifuge tube containing the weighed this compound. To continue the example, add 1 mL of DMSO to the 2.77 mg of this compound.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.[10][11] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Note: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock on the day of use.[1]

Visualizations

Signaling Pathway

This compound functions as an antagonist of the TRPA1 ion channel. The following diagram illustrates a simplified representation of the TRPA1 signaling pathway and the inhibitory action of this compound.

Caption: TRPA1 signaling and this compound inhibition.

Experimental Workflow

The following flowchart outlines the key steps for preparing a this compound stock solution.

Caption: this compound stock solution preparation workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. BAY 390 (7978) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. BAY 390 Supplier | CAS 2741956-55-6 | BAY390 | Tocris Bioscience [tocris.com]

- 6. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound ≥98% (HPLC) | 2741956-55-6 [sigmaaldrich.com]

- 10. This compound|2741956-55-6|COA [dcchemicals.com]

- 11. eubopen.org [eubopen.org]

Application Notes and Protocols: BAY-390

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-390 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] TRPA1 is a non-selective cation channel involved in the detection of noxious stimuli, making it a target for the development of novel analgesics for inflammatory and neuropathic pain.[2][3][4] this compound is a valuable chemical probe for investigating the physiological and pathological roles of TRPA1.[2][5][6] This document provides detailed information on the solubility of this compound in common laboratory solvents, DMSO and ethanol, along with protocols for the preparation of stock solutions.

Data Presentation

The solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol is summarized in the table below. This data is critical for the preparation of stock solutions for in vitro and in vivo experiments.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 | 27.73 |

| Ethanol | 100 | 27.73 |

Molecular Weight of this compound: 277.26 g/mol

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound solid powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 100 mM stock solution, 27.73 mg of this compound is required.

-

-

Weighing:

-

Carefully weigh out the calculated amount of this compound powder and place it into a suitable microcentrifuge tube or vial.

-

-

Solvent Addition:

-

Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

-

-

Dissolution:

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but care should be taken to avoid degradation.

-

-

Storage:

Protocol 2: Preparation of a 100 mM this compound Stock Solution in Ethanol

Materials:

-

This compound solid powder

-

Ethanol (200 proof, absolute)

-

Microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 100 mM stock solution, 27.73 mg of this compound is required.

-

-

Weighing:

-

Carefully weigh out the calculated amount of this compound powder and place it into a suitable microcentrifuge tube or vial.

-

-

Solvent Addition:

-

Add the desired volume of absolute ethanol to the tube containing the this compound powder.

-

-

Dissolution:

-

Vortex the solution until the this compound is completely dissolved.

-

-

Storage:

-

Store the stock solution at -20°C. Aliquoting is recommended to maintain the stability of the compound.

-

Visualizations

Signaling Pathway of TRPA1 Activation

References

- 1. rndsystems.com [rndsystems.com]

- 2. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (BAY390) | TRPA1 inhibitor | Probechem Biochemicals [probechem.com]

- 6. eubopen.org [eubopen.org]